![molecular formula C19H23N3O3 B2896839 Benzyl 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate CAS No. 1705076-14-7](/img/structure/B2896839.png)
Benzyl 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
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Overview
Description
The compound “Benzyl 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate” is a complex organic molecule that contains several functional groups, including a benzyl group, a piperidine ring, a carboxylate ester, and a 1,2,4-oxadiazole ring .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through various organic reactions. For instance, 1,2,4-oxadiazoles can be synthesized through the cyclization of amidoximes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzyl group attached to a piperidine ring which is further connected to a 1,2,4-oxadiazole ring via a methylene bridge . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar 1,2,4-oxadiazole ring and the nonpolar benzyl group could impact its solubility .Scientific Research Applications
Synthesis and Spectral Analysis
Benzyl 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate belongs to the class of 1,3,4-oxadiazole-bearing compounds, which are of significant interest due to their varied biological activities. Research has focused on synthesizing derivatives of these compounds for biological applications. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, illustrating the processes involved in creating similar complex compounds. These compounds were structurally elucidated using 1H-NMR, IR, and mass spectral data (Khalid et al., 2016).
Biological Evaluation
Compounds with 1,3,4-oxadiazole structures have been evaluated for their biological activities, including antimicrobial properties. For example, Vankadari et al. (2013) synthesized novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide derivatives, showing significant antibacterial activity (Vankadari et al., 2013).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit broad-spectrum anti-infective activities . They have shown potential against various infectious diseases, including tuberculosis, malaria, Chagas disease, nosocomial infections, and even the recent SARS CoV-2 .
Mode of Action
1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The oxadiazole ring, being a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possesses hydrogen bond acceptor properties . This could potentially allow these compounds to interact with biological targets through hydrogen bonding, thereby exerting their therapeutic effects.
Biochemical Pathways
Given the broad-spectrum anti-infective activities of 1,2,4-oxadiazole derivatives , it can be inferred that these compounds may interfere with multiple biochemical pathways essential for the survival and proliferation of infectious agents.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit anti-infective activities . Therefore, it can be inferred that these compounds may exert their therapeutic effects by inhibiting the growth and proliferation of infectious agents.
properties
IUPAC Name |
benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-19(24-13-14-5-2-1-3-6-14)22-10-4-7-15(12-22)11-17-20-18(21-25-17)16-8-9-16/h1-3,5-6,15-16H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDBULLGWLPRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate |
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